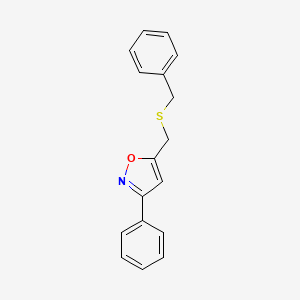
Ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The presence of chloro and fluoro groups suggests that it might have been synthesized using a halogenation reaction .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions like the Sandmeyer reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques like thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), and UV-Vis absorption spectroscopy .Scientific Research Applications
Crystal Structure Analysis
Crystal Structures of Ethyl 4-(4-Florophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates This research synthesized three substituted pyridinecarboxylates and analyzed their crystal structures. Compound (I) was found to belong to the orthorhombic system with a P212121 space group, while compounds (II) and (III) belonged to the monoclinic system with P21/c and C2/c space groups respectively. The shapes of the morpholine and piperidine rings in compounds (II) and (III) were noted as distorted chair configurations (Shalaby et al., 2014).
Synthesis and Applications
An Expedient Phosphine-catalyzed [4 + 2] Annulation This study highlights the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates via phosphine-catalyzed [4 + 2] annulation. The process exhibited excellent yields, complete regioselectivity, and expanded reaction scope by employing ethyl 2-(substituted-methyl)-2,3-butadienoates (Zhu et al., 2003).
Fluorescence Properties in Monastrol Analogs A study focused on the synthesis of ethyl 4-(3-hydroxphenyl)-6-methyl-2-thioxo-1,3-dihydroprimidine-5-carboxylate (monastrol) and its analogs. The synthesized compounds were noted for their fluorescence properties, exhibiting maximum absorption wavelengths in UV or visible regions at room temperature (Al-Masoudi et al., 2015).
Asymmetric Synthesis of a 4-Aryl-Substituted Derivative The research presents a simple route for the asymmetric synthesis of (S)-4-(4-fluorophenyl)-1,4,5,6-tetrahydro-6-oxo-3-pyridinecarboxylic acid. The method involved catalytic desymmetrization of a meso-anhydride using a chiral thiourea organocatalyst, followed by selective formylation and cyclization (Huang et al., 2010).
Molecular Characterization and Potential Applications
Crystallographic and Spectroscopic Characterization A study detailed the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. The compound was characterized using various techniques, including X-ray diffraction, revealing intricate details about its crystal structure and stability (Sapnakumari et al., 2014).
Synthesis and Characterization of Diiron(II) Complexes This research focused on the synthesis and characterization of diiron(II) complexes, appending benzyl and ethyl groups to pyridine and aniline ligands. The study aimed to analyze the influence of these substituents on the structure and oxygenation properties of the complexes, providing insights into their potential application in mimicking enzymatic centers (Carson & Lippard, 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3/c1-3-21-15(20)13-8(2)18-12(19)7-9(13)14-10(16)5-4-6-11(14)17/h4-6,9H,3,7H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQUMIKONAGHIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=C(C=CC=C2Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

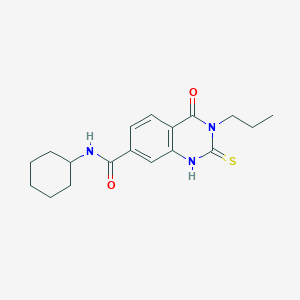
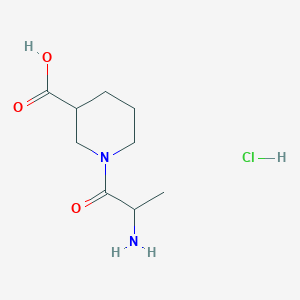
![ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2357895.png)
![(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2357896.png)
![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)
![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2357901.png)

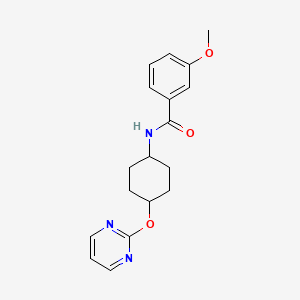
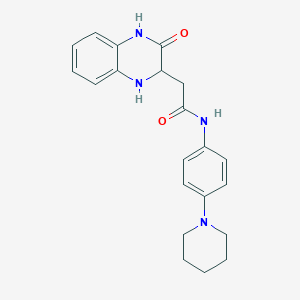
![N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2357906.png)
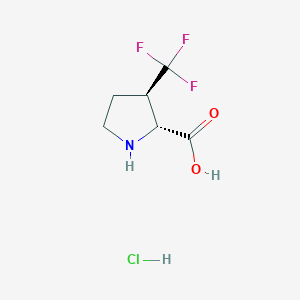
![N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2357909.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2357910.png)
